Cas no 941931-27-7 (N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide)

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is a benzothiazole-derived acetamide compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 5,6-dimethylbenzothiazole core linked to a 4-methanesulfonylphenylacetamide moiety, suggesting possible bioactivity as a kinase inhibitor or anti-inflammatory agent. The methanesulfonyl group enhances solubility and metabolic stability, while the dimethyl substitution on the benzothiazole ring may influence binding affinity and selectivity. This compound is of interest for structure-activity relationship (SAR) studies due to its modular design, allowing for further derivatization. It is typically used in research settings for probing biological pathways or as a synthetic intermediate in drug discovery.
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide structure
941931-27-7 structure
商品名:N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide
CAS番号:941931-27-7
MF:C18H18N2O3S2
メガワット:374.477121829987
CID:5501359
PubChem ID:18586980

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
    • AKOS024471023
    • 941931-27-7
    • N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
    • F2829-0460
    • N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide
    • インチ: 1S/C18H18N2O3S2/c1-11-8-15-16(9-12(11)2)24-18(19-15)20-17(21)10-13-4-6-14(7-5-13)25(3,22)23/h4-9H,10H2,1-3H3,(H,19,20,21)
    • InChIKey: CUEFIPIJDVOSIJ-UHFFFAOYSA-N
    • ほほえんだ: S(C)(C1C=CC(=CC=1)CC(NC1=NC2C=C(C)C(C)=CC=2S1)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 374.07588479g/mol
  • どういたいしつりょう: 374.07588479g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 582
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 113Ų

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2829-0460-5μmol
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide
941931-27-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2829-0460-3mg
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide
941931-27-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2829-0460-4mg
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide
941931-27-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2829-0460-100mg
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide
941931-27-7 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2829-0460-10μmol
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide
941931-27-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2829-0460-40mg
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide
941931-27-7 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2829-0460-2mg
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide
941931-27-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2829-0460-5mg
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide
941931-27-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2829-0460-25mg
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide
941931-27-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2829-0460-1mg
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide
941931-27-7 90%+
1mg
$54.0 2023-05-16

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide 関連文献

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamideに関する追加情報

Introduction to N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide and Its Significance in Modern Chemical Biology

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide, with the CAS number 941931-27-7, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The benzothiazole core and the methanesulfonylphenyl moiety are particularly noteworthy, as they contribute to the compound's unique chemical properties and biological activities.

The benzothiazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its versatility in interacting with biological targets. Specifically, the 5,6-dimethyl-1,3-benzothiazol-2-yl group imparts specific electronic and steric properties that can modulate the compound's interactions with enzymes and receptors. This structural motif has been extensively studied for its role in various biological processes, including antimicrobial, anti-inflammatory, and anticancer activities. The dimethyl substitution at the 5 and 6 positions enhances the stability of the benzothiazole ring while allowing for fine-tuning of its biological effects.

The second key component of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is the 4-methanesulfonylphenyl group. This aromatic moiety introduces a strong electron-withdrawing effect through the methanesulfonyl group, which can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. The phenyl ring itself is a common feature in many bioactive molecules, contributing to interactions such as hydrophobic and π-stacking interactions. The combination of these structural elements makes this compound a promising candidate for further investigation in drug discovery.

In recent years, there has been significant interest in developing small molecules that can modulate protein-protein interactions (PPIs). N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide has shown potential in this area due to its ability to interact with specific protein targets. For instance, studies have indicated that this compound can inhibit the activity of certain kinases by binding to their active sites or allosteric pockets. Such interactions are crucial for developing drugs that can regulate signaling pathways involved in diseases like cancer and inflammation.

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the benzothiazole ring through cyclization reactions and subsequent functionalization with the 4-methanesulfonylphenyl group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications of the aromatic rings. These synthetic strategies are essential for producing compounds with desired properties for biological evaluation.

Evaluation of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its binding affinity to target proteins and enzymes using techniques such as surface plasmon resonance (SPR) and X-ray crystallography. These studies have provided valuable insights into how the compound interacts with its biological targets at the molecular level. In vivo studies have further demonstrated its potential therapeutic effects by evaluating its activity in animal models of disease.

The pharmacokinetic properties of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide are also critical factors that determine its suitability as a drug candidate. Studies have shown that this compound exhibits favorable solubility and metabolic stability, which are essential for achieving effective drug delivery and minimizing side effects. Additionally, its bioavailability has been assessed through preclinical studies, providing insights into how it is absorbed, distributed, metabolized, and excreted by the body.

The impact of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide on various disease pathways has been explored through both computational modeling and experimental validation. Computational approaches such as molecular dynamics simulations have been used to predict how this compound interacts with its targets at an atomic level. These simulations have helped identify key residues involved in binding and provided insights into potential drug-drug interactions.

The future directions for research on N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide include further optimization of its structure to enhance its biological activity and pharmacokinetic properties. Additionally,exploring new synthetic routes that improve efficiency and scalability will be crucial for advancing this compound towards clinical development。Collaborative efforts between academic researchers,pharmaceutical companies,and regulatory agencies will be essential to ensure that these efforts are translated into safe,effective therapeutic agents for patients worldwide。

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